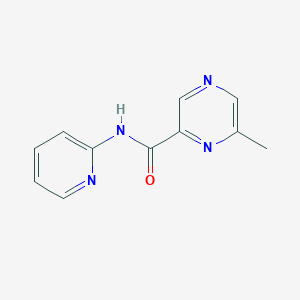
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methyl group and a pyridine ring attached via a carboxamide linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: This step often involves alkylation reactions.
Attachment of the pyridine ring: This is usually done via amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques .
化学反应分析
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which 6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, its anti-tubercular activity is believed to be due to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound may also interact with other enzymes and receptors, leading to its observed biological activities .
相似化合物的比较
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
生物活性
6-Methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
This compound is characterized by its pyrazine and pyridine moieties, which contribute to its interaction with various biological targets. Its structure allows for potential binding to enzymes and receptors, influencing their activity and signaling pathways.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting low micromolar inhibitory concentrations (IC50) . The compound's structural features may enhance its effectiveness against specific bacterial strains.
2. Anti-parasitic Activity
The compound has been investigated for its potential as an anti-parasitic agent. In a screening study against Trypanosoma brucei, several compounds from related libraries showed significant inhibition of parasite growth, suggesting that structural analogs could offer similar benefits . The mechanism often involves inhibition of critical enzymes necessary for the parasite's survival.
3. Interaction with Adenosine Receptors
There is evidence suggesting that this compound may interact with adenosine receptors, which are pivotal in various inflammatory processes . Such interactions could lead to the development of new therapeutic agents targeting inflammatory diseases.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, thereby inhibiting their activity. This is crucial in cases where enzyme activity contributes to disease pathology.
- Receptor Modulation: It may modulate signaling pathways by interacting with specific receptors, which can alter cellular responses and potentially lead to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.29 μM | |
| Anti-parasitic | Trypanosoma brucei | <1 μM | |
| Inflammatory Response | Adenosine receptors | Not specified |
Case Study: Anti-Tubercular Activity
In a study focusing on anti-tubercular activity, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibited varying degrees of effectiveness, with some achieving IC50 values as low as 0.29 μM in DNA supercoiling assays, indicating potent activity against the bacteria .
属性
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-12-7-9(14-8)11(16)15-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMZHHKIKEBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














